Cas no 1859632-34-0 (4-bromo-N-ethyl-2-nitrobenzene-1-sulfonamide)
4-bromo-N-ethyl-2-nitrobenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 1859632-34-0
- 4-bromo-N-ethyl-2-nitrobenzene-1-sulfonamide
- EN300-1452541
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- Inchi: 1S/C8H9BrN2O4S/c1-2-10-16(14,15)8-4-3-6(9)5-7(8)11(12)13/h3-5,10H,2H2,1H3
- InChI Key: FIXTUAOSRKQJMZ-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)[N+](=O)[O-])S(NCC)(=O)=O
Computed Properties
- Exact Mass: 307.94664g/mol
- Monoisotopic Mass: 307.94664g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 348
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 100Ų
4-bromo-N-ethyl-2-nitrobenzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1452541-1.0g |
4-bromo-N-ethyl-2-nitrobenzene-1-sulfonamide |
1859632-34-0 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1452541-50mg |
4-bromo-N-ethyl-2-nitrobenzene-1-sulfonamide |
1859632-34-0 | 50mg |
$468.0 | 2023-09-29 | ||
| Enamine | EN300-1452541-100mg |
4-bromo-N-ethyl-2-nitrobenzene-1-sulfonamide |
1859632-34-0 | 100mg |
$490.0 | 2023-09-29 | ||
| Enamine | EN300-1452541-250mg |
4-bromo-N-ethyl-2-nitrobenzene-1-sulfonamide |
1859632-34-0 | 250mg |
$513.0 | 2023-09-29 | ||
| Enamine | EN300-1452541-500mg |
4-bromo-N-ethyl-2-nitrobenzene-1-sulfonamide |
1859632-34-0 | 500mg |
$535.0 | 2023-09-29 | ||
| Enamine | EN300-1452541-1000mg |
4-bromo-N-ethyl-2-nitrobenzene-1-sulfonamide |
1859632-34-0 | 1000mg |
$557.0 | 2023-09-29 | ||
| Enamine | EN300-1452541-2500mg |
4-bromo-N-ethyl-2-nitrobenzene-1-sulfonamide |
1859632-34-0 | 2500mg |
$1089.0 | 2023-09-29 | ||
| Enamine | EN300-1452541-5000mg |
4-bromo-N-ethyl-2-nitrobenzene-1-sulfonamide |
1859632-34-0 | 5000mg |
$1614.0 | 2023-09-29 | ||
| Enamine | EN300-1452541-10000mg |
4-bromo-N-ethyl-2-nitrobenzene-1-sulfonamide |
1859632-34-0 | 10000mg |
$2393.0 | 2023-09-29 |
4-bromo-N-ethyl-2-nitrobenzene-1-sulfonamide Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 4-bromo-N-ethyl-2-nitrobenzene-1-sulfonamide
Introduction to 4-bromo-N-ethyl-2-nitrobenzene-1-sulfonamide (CAS No. 1859632-34-0)
4-bromo-N-ethyl-2-nitrobenzene-1-sulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 1859632-34-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of nitroaromatic sulfonamides, a subclass known for its diverse biological activities and potential therapeutic applications. The structural features of this molecule, including the presence of a bromine substituent, a nitro group, and an N-ethyl sulfonamide moiety, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and biological evaluations.
The synthesis of 4-bromo-N-ethyl-2-nitrobenzene-1-sulfonamide involves a multi-step process that typically begins with the functionalization of a benzene ring. The introduction of the bromine atom at the para position relative to the nitro group is crucial for subsequent derivatization. The nitro group enhances electrophilic aromatic substitution reactions, while the sulfonamide moiety provides a polar interaction surface that can be exploited in drug-receptor binding studies. The N-ethyl group further modulates the compound's solubility and metabolic stability, making it an attractive candidate for pharmacokinetic studies.
In recent years, there has been growing interest in exploring the pharmacological potential of nitroaromatic sulfonamides due to their ability to interact with various biological targets. Studies have shown that compounds within this class exhibit properties such as antimicrobial, anti-inflammatory, and anticancer activities. The presence of both electron-withdrawing (nitro and bromine) and electron-donating (sulfonamide) groups in 4-bromo-N-ethyl-2-nitrobenzene-1-sulfonamide creates a complex interplay of electronic effects that can influence its binding affinity to biological macromolecules.
One of the most compelling aspects of this compound is its versatility as a building block in drug discovery. Researchers have leveraged its structure to develop novel derivatives with enhanced efficacy and reduced toxicity. For instance, modifications at the sulfonamide nitrogen or the aromatic ring can lead to compounds with improved pharmacokinetic profiles. Additionally, computational modeling studies have suggested that 4-bromo-N-ethyl-2-nitrobenzene-1-sulfonamide may interact with enzymes and receptors involved in metabolic pathways relevant to diseases such as diabetes and neurodegeneration.
The bromine substituent in particular has been studied for its role in modulating reactivity and bioavailability. In some cases, halogenated aromatic compounds exhibit increased metabolic stability compared to their non-halogenated counterparts, which can be advantageous in drug development. Furthermore, the nitro group can be reduced to an amine under specific conditions, opening up possibilities for further functionalization through reductive amination or other transformations.
Recent advances in synthetic methodologies have enabled more efficient production of 4-bromo-N-ethyl-2-nitrobenzene-1-sulfonamide, allowing for larger-scale screenings and more comprehensive biological evaluations. High-throughput screening (HTS) techniques have been employed to identify potential lead compounds derived from this scaffold, with several promising hits being reported in preclinical studies. These studies often focus on evaluating the compound's ability to inhibit key enzymes or modulate signaling pathways associated with specific diseases.
The sulfonamide moiety itself is a well-known pharmacophore that has been successfully incorporated into numerous drugs on the market. Its ability to form hydrogen bonds with polar residues in proteins makes it an effective tool for designing molecules with high target affinity. In 4-bromo-N-ethyl-2-nitrobenzene-1-sulfonamide, the sulfonamide group is positioned strategically on the aromatic ring, allowing for optimal interactions with biological targets while maintaining structural integrity.
As research continues to uncover new therapeutic applications, compounds like 4-bromo-N-ethyl-2-nitrobenzene-1-sulfonamide are expected to play a crucial role in developing next-generation pharmaceuticals. The combination of structural features such as the bromine atom, nitro group, and sulfonamide moiety provides a rich framework for medicinal chemists to explore new chemical space. By leveraging these structural elements, researchers aim to develop drugs that are not only effective but also safe and well-tolerated by patients.
The growing body of evidence supporting the therapeutic potential of nitroaromatic sulfonamides underscores their importance as research tools and drug candidates. Future studies are likely to focus on optimizing synthetic routes, improving yields, and exploring new derivatives with enhanced properties. Collaborative efforts between academic institutions and pharmaceutical companies will be essential in translating these findings into tangible therapeutic benefits for patients worldwide.
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